molecular formula C14H8ClFO4 B6406067 5-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid CAS No. 1261926-79-7

5-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid

Cat. No.: B6406067
CAS No.: 1261926-79-7
M. Wt: 294.66 g/mol
InChI Key: HGFPRCMOUOHWGY-UHFFFAOYSA-N
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Description

5-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid is an aromatic carboxylic acid that has garnered attention in scientific research due to its unique chemical properties. This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and a chlorine atom attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a precursor benzoic acid derivative, followed by the introduction of the fluorine atom through electrophilic aromatic substitution. The carboxylic acid group is often introduced via oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and oxidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or more complex carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of derivatives with different functional groups replacing chlorine or fluorine.

Scientific Research Applications

5-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the fluorine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid
  • 3-Carboxy-5-fluorophenylboronic acid
  • 5-(3-Carboxy-5-fluorophenyl)-2-fluorobenzoic acid

Uniqueness

5-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both fluorine and chlorine atoms on the benzene ring enhances its potential for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

5-(3-carboxy-5-fluorophenyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO4/c15-12-2-1-7(6-11(12)14(19)20)8-3-9(13(17)18)5-10(16)4-8/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFPRCMOUOHWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690908
Record name 4-Chloro-5'-fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-79-7
Record name 4-Chloro-5'-fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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